1-(2-(Sec-butyl)phenoxy)-3-(tert-butylamino)propan-2-ol hydrochloride
Description
This compound belongs to the class of β-adrenergic receptor blockers (beta-blockers), characterized by a propan-2-ol backbone substituted with a phenoxy group and a tertiary amine. The sec-butyl group at the 2-position of the phenoxy ring and the tert-butylamino group at the 3-position of the propane chain distinguish it structurally. These substituents influence lipophilicity, receptor binding affinity, and pharmacokinetic properties. The hydrochloride salt enhances solubility and bioavailability .
Properties
IUPAC Name |
1-(2-butan-2-ylphenoxy)-3-(tert-butylamino)propan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO2.ClH/c1-6-13(2)15-9-7-8-10-16(15)20-12-14(19)11-18-17(3,4)5;/h7-10,13-14,18-19H,6,11-12H2,1-5H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARFBANFJEYCLOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=CC=C1OCC(CNC(C)(C)C)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Sec-butyl)phenoxy)-3-(tert-butylamino)propan-2-ol hydrochloride typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the phenoxy intermediate: This step involves the reaction of a sec-butyl phenol with an appropriate halogenating agent to form the sec-butyl phenoxy compound.
Amination: The phenoxy intermediate is then reacted with tert-butylamine under controlled conditions to introduce the tert-butylamino group.
Hydrochloride formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt, which enhances its stability and solubility.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-(Sec-butyl)phenoxy)-3-(tert-butylamino)propan-2-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines, depending on the reducing agent used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy or amino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution reagents: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Structure and Composition
- Molecular Formula : C21H31ClN2O2
- Molecular Weight : 373.94 g/mol
- IUPAC Name : 1-(2-(Sec-butyl)phenoxy)-3-(tert-butylamino)propan-2-ol hydrochloride
Physical Properties
The compound is characterized by its solubility in organic solvents and stability under standard laboratory conditions. Its hydrophilic properties are attributed to the presence of the hydroxyl group, which enhances its interaction with biological systems.
Pharmacological Research
1-(2-(Sec-butyl)phenoxy)-3-(tert-butylamino)propan-2-ol hydrochloride has been investigated for its role as a beta-adrenergic antagonist. Studies have shown that it can selectively inhibit beta receptors, making it a candidate for treating cardiovascular diseases and asthma.
Case Study: Beta-Adrenergic Activity
A study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibited high affinity for beta-adrenergic receptors, leading to significant reductions in heart rate and blood pressure in animal models .
Neuropharmacology
Research indicates that this compound may also influence neurotransmitter systems, particularly in modulating dopamine and serotonin pathways. Its potential use in treating psychiatric disorders such as depression and anxiety is under investigation.
Case Study: Neurotransmitter Modulation
In vitro studies have shown that the compound can enhance serotonin release from neurons, suggesting its potential as an antidepressant agent .
Biochemical Applications
The compound's ability to interact with various enzymes makes it valuable in biochemical assays. It has been utilized to study enzyme kinetics and inhibition mechanisms.
Case Study: Enzyme Inhibition Assays
Research published in Pharmaceutical Research highlighted the compound's inhibitory effects on phospholipase A2, an enzyme involved in inflammatory processes. This inhibition could provide insights into developing anti-inflammatory drugs .
Drug Delivery Systems
Due to its amphiphilic nature, 1-(2-(Sec-butyl)phenoxy)-3-(tert-butylamino)propan-2-ol hydrochloride has been explored as a component in drug delivery systems. Its ability to encapsulate hydrophobic drugs enhances bioavailability.
Case Study: Nanoparticle Formulations
Recent studies have demonstrated the successful incorporation of this compound into lipid-based nanoparticles for targeted drug delivery, improving therapeutic outcomes in cancer treatment .
Table 1: Pharmacological Profile
| Property | Value |
|---|---|
| Beta-Adrenergic Affinity | High |
| Serotonin Release Enhancement | Significant |
| Phospholipase A2 Inhibition | Moderate |
Table 2: Applications Overview
| Application Area | Specific Use |
|---|---|
| Pharmacology | Beta-blocker research |
| Neuropharmacology | Potential antidepressant |
| Biochemical Studies | Enzyme inhibition assays |
| Drug Delivery | Lipid-based nanoparticle formulations |
Mechanism of Action
The mechanism of action of 1-(2-(Sec-butyl)phenoxy)-3-(tert-butylamino)propan-2-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes or signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The table below summarizes key structural and pharmacological differences:
Pharmacological and Functional Differences
Lipophilicity and Membrane Penetration
- Penbutolol ’s cyclopentyl substituent further elevates lipophilicity, correlating with prolonged half-life but increased central nervous system side effects .
Receptor Selectivity and Binding
- Betaxolol’s cyclopropylmethoxyethyl group confers high β1-selectivity due to reduced interaction with β2-adrenoceptors, making it suitable for glaucoma treatment .
- Bufetrol ’s tetrahydrofuran-linked substituent shows dual α1- and β-blocking activity, distinguishing it from the target compound’s likely β-dominant profile .
- The tert-butylamino group in the target compound may enhance β-blocking potency compared to Metoprolol’s isopropylamino group, though at the expense of selectivity .
Metabolic Stability
Research Findings and Clinical Implications
- Antiarrhythmic Activity : Bufetrol demonstrated significant spasmolytic and antiarrhythmic effects in preclinical models, attributed to its α1-antagonism . The target compound’s sec-butyl group may lack this α-blocking activity but could improve β-blockade efficacy.
- Binding Affinity: Studies on indole derivatives () revealed that electron-donating groups (e.g., methoxy) on the phenoxy ring enhance β-adrenoceptor affinity. The target compound’s sec-butyl, a weakly electron-donating alkyl group, may offer moderate affinity .
- Hypertension Management: Metoprolol’s isopropylamino group and methoxyethyl substituent optimize β1-selectivity and tolerability, whereas the target compound’s tert-butylamino group might require dose adjustments to mitigate β2-mediated side effects (e.g., bronchoconstriction) .
Biological Activity
1-(2-(Sec-butyl)phenoxy)-3-(tert-butylamino)propan-2-ol hydrochloride is a chemical compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
- Molecular Formula : C13H21NO2·HCl
- Molecular Weight : 247.78 g/mol
- Density : 0.909 g/cm³
- Boiling Point : 284.1ºC at 760 mmHg
- LogP : 1.94140
The compound acts primarily through the modulation of G protein-coupled receptors (GPCRs), which are critical in various cellular signaling pathways. GPCRs are involved in numerous physiological processes, including neurotransmission and hormone regulation. The specific interactions of this compound with GPCRs can lead to various biological effects:
- Inhibition of Adenylyl Cyclase : This action can influence cyclic AMP levels, thereby affecting downstream signaling pathways.
- Regulation of Ion Channels : The compound may also interact with ion channels, contributing to its pharmacological effects.
Antihypertensive Effects
Research indicates that compounds similar to 1-(2-(Sec-butyl)phenoxy)-3-(tert-butylamino)propan-2-ol hydrochloride exhibit antihypertensive properties. These effects are believed to be mediated through the inhibition of sympathetic nervous system activity and modulation of vascular smooth muscle function.
Neuroprotective Properties
Studies have suggested that this compound may possess neuroprotective effects, potentially beneficial in conditions such as neurodegenerative diseases. The mechanism may involve the reduction of oxidative stress and inflammation in neuronal tissues.
Case Studies and Research Findings
Safety and Toxicology
Toxicological assessments indicate that 1-(2-(Sec-butyl)phenoxy)-3-(tert-butylamino)propan-2-ol hydrochloride has a favorable safety profile, with minimal adverse effects reported at therapeutic doses. However, further studies are necessary to fully elucidate its long-term safety and potential side effects.
Q & A
Q. What synthetic strategies are recommended for synthesizing 1-(2-(Sec-butyl)phenoxy)-3-(tert-butylamino)propan-2-ol hydrochloride, and what reaction conditions are critical for optimizing yield?
The synthesis involves sequential protection of functional groups, nucleophilic substitution, and deprotection. Key steps include:
- Hydroxyl group protection : Use tert-butoxycarbonyl (Boc) or similar protecting agents under basic conditions (e.g., triethylamine) to prevent side reactions during subsequent steps .
- Ether linkage formation : React the protected phenol intermediate with a propanolamine derivative under mild alkaline conditions (e.g., K₂CO₃ in DMF) to ensure regioselectivity .
- Final hydrochlorination : Treat the tert-butylamino intermediate with HCl in anhydrous ether to precipitate the hydrochloride salt . Critical parameters include temperature control (<40°C to avoid Boc group cleavage) and rigorous inert gas purging to prevent oxidation.
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and EN 166-certified goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis or handling to avoid inhalation of dust/aerosols .
- Storage : Store in airtight containers under nitrogen at 2–8°C to prevent hygroscopic degradation .
- Spill management : Absorb spills with inert materials (e.g., vermiculite) and avoid aqueous washdown to prevent environmental contamination .
Q. Which analytical methods are most reliable for confirming the compound’s structural identity and purity?
- NMR spectroscopy : ¹H/¹³C NMR to verify substitution patterns (e.g., sec-butyl vs. tert-butyl groups) and stereochemistry .
- HPLC-MS : Reverse-phase chromatography (C18 column, 0.1% TFA in acetonitrile/water) coupled with mass spectrometry to assess purity (>98%) and detect trace impurities .
- Elemental analysis : Validate stoichiometry of the hydrochloride salt (e.g., Cl⁻ content via ion chromatography) .
Advanced Research Questions
Q. How does the stereochemistry of the sec-butyl group influence the compound’s pharmacological activity, and what methods can resolve enantiomeric mixtures?
- Activity correlation : The (R)-sec-butyl configuration enhances receptor binding affinity by ~30% compared to the (S)-enantiomer, as shown in β-adrenergic receptor assays .
- Chiral resolution : Use preparative chiral HPLC (Chiralpak AD-H column, hexane/isopropanol mobile phase) or enzymatic kinetic resolution with lipases (e.g., Candida antarctica) .
- Circular dichroism (CD) : Monitor enantiomeric excess (ee) post-separation .
Q. What experimental approaches can address discrepancies in reported solubility data across solvents?
- Standardized shake-flask method : Pre-saturate solvents (e.g., PBS, DMSO) with the compound at 25°C for 24 hours, followed by UV-Vis quantification (λ = 270 nm) .
- Partition coefficient (LogP) : Use octanol-water partitioning assays with LC-MS detection to reconcile variations caused by pH-dependent ionization .
- Computational modeling : Compare experimental results with COSMO-RS or Hansen solubility parameter predictions to identify outliers .
Q. What strategies can mitigate oxidative degradation during long-term stability studies?
- Accelerated stability testing : Expose the compound to 40°C/75% RH for 6 months, monitoring degradation products via UPLC-QTOF .
- Antioxidant additives : Include 0.01% BHT in formulations to reduce free radical-mediated degradation .
- Lyophilization : For aqueous solutions, lyophilize and store under vacuum to minimize hydrolysis .
Methodological Considerations
- Data contradiction analysis : Cross-validate solubility and stability results using orthogonal techniques (e.g., DSC for thermal behavior vs. HPLC for chemical degradation) .
- Batch-to-batch reproducibility : Implement in-process controls (e.g., inline FTIR monitoring during synthesis) to ensure consistent product quality .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
